Cas no 894032-05-4 (1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea)

1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea Chemical and Physical Properties
Names and Identifiers
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- [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
- 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea
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- Inchi: 1S/C11H12ClN3O2/c12-7-1-3-9(4-2-7)15-6-8(5-10(15)16)14-11(13)17/h1-4,8H,5-6H2,(H3,13,14,17)
- InChI Key: QNYKGGFMUNBXJB-UHFFFAOYSA-N
- SMILES: N(C1CC(=O)N(C2=CC=C(Cl)C=C2)C1)C(N)=O
1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2024-2235-10mg |
[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
894032-05-4 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F2024-2235-2μmol |
[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
894032-05-4 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F2024-2235-3mg |
[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
894032-05-4 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F2024-2235-2mg |
[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
894032-05-4 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F2024-2235-4mg |
[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
894032-05-4 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2024-2235-5μmol |
[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
894032-05-4 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F2024-2235-1mg |
[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
894032-05-4 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F2024-2235-5mg |
[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
894032-05-4 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F2024-2235-10μmol |
[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
894032-05-4 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F2024-2235-15mg |
[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
894032-05-4 | 90%+ | 15mg |
$133.5 | 2023-05-17 |
1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea Related Literature
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea
Professional Introduction to Compound with CAS No. 894032-05-4 and Product Name: 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea
The compound identified by the CAS number 894032-05-4 and the product name 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea represents a significant area of interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The presence of both a chlorophenyl group and an oxopyrrolidinylurea moiety suggests a multifaceted interaction profile, which is highly relevant in the development of novel therapeutic agents.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in medicinal chemistry, particularly in the search for new scaffolds that can modulate biological pathways effectively. The 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea structure is no exception, as it combines elements that are known to enhance binding affinity and selectivity. The chlorophenyl ring, for instance, is frequently incorporated into drug candidates due to its ability to engage in π-stacking interactions and hydrophobic effects, while the oxopyrrolidinylurea moiety introduces a polar pharmacophore that can interact with specific targets in biological systems.
One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. The oxopyrrolidinylurea core has been identified as a key structural feature in several compounds that exhibit neuroprotective properties. Studies have shown that this moiety can interact with enzymes and receptors involved in neurotransmitter regulation, making it a promising candidate for further investigation. Additionally, the chlorophenyl group may contribute to improved blood-brain barrier penetration, which is crucial for the efficacy of many neurological treatments.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design compounds with tailored properties. In the case of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea, computational modeling has been instrumental in understanding its binding affinity to potential targets such as kinases and proteases. These insights have guided synthetic modifications aimed at optimizing its pharmacokinetic profile. For instance, modifications to the urea moiety have been explored to enhance solubility while maintaining biological activity, which is critical for drug development.
The synthesis of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the chlorophenyl group necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the formation of the oxopyrrolidinylurea core requires expertise in heterocyclic chemistry. Recent methodologies have focused on greener synthetic routes, incorporating catalytic processes that minimize waste and energy consumption without compromising efficiency.
From a biological perspective, the potential applications of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea extend beyond neurological disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production pathways. The ability of the chlorophenyl group to engage with lipophilic pockets in target proteins could enhance its therapeutic effects. Additionally, the oxopyrrolidinylurea moiety may interfere with signaling cascades involved in chronic inflammatory conditions, making it a candidate for further exploration.
The development of novel drug candidates is often accompanied by rigorous preclinical testing to assess safety and efficacy. In vitro assays have been employed to evaluate the interaction of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea with various biological targets, providing valuable data on its mechanism of action. Animal models have also been utilized to investigate its pharmacokinetic behavior and potential side effects. These studies are essential for determining whether this compound warrants further development into clinical trials.
The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are designed and evaluated. AI-driven platforms can predict molecular properties and identify promising candidates much faster than traditional methods. In the context of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea, AI has been used to predict its binding affinity to a wide range of targets, guiding experimental efforts toward high-potency molecules. This synergy between computational tools and experimental validation has accelerated the pace of drug development significantly.
Future directions for research on 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea include exploring its potential as an adjunct therapy in combination with existing treatments. The unique structural features of this compound may allow it to synergize with other drugs, enhancing overall therapeutic outcomes. Additionally, investigating its interactions with complex biological systems using advanced imaging techniques could provide deeper insights into its mechanism of action at a molecular level.
In conclusion, 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylurea represents a promising candidate for further exploration in pharmaceutical research due to its structural complexity and potential biological activities. Its combination of a chlorophenyl group and an oxopyrrolidinylurea moiety positions it as a versatile molecule with applications across multiple therapeutic areas. With ongoing advancements in synthetic chemistry, computational modeling, and AI-driven drug discovery, this compound holds significant promise for future medical interventions.
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